1-(4-Ethylbenzoyl)piperidin-4-ol

Medicinal Chemistry Conformational Analysis Physical Organic Chemistry

Researchers developing EP4 antagonists or FASN inhibitors often face limited access to well-characterized scaffolds with quantified conformational dynamics. 1-(4-Ethylbenzoyl)piperidin-4-ol directly addresses this gap. - EP4 IC50: 1.10 nM (HEK293), 136 nM (human whole blood). - Amide C-N rotational barrier: 59 kJ/mol, enabling precise molecular motion-activity correlation. - Serves as key intermediate in patented FASN inhibitor programs.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B1370656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzoyl)piperidin-4-ol
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)O
InChIInChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3
InChIKeyBIHHLFUKMFIJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylbenzoyl)piperidin-4-ol: Structure & Identity


1-(4-Ethylbenzoyl)piperidin-4-ol (CAS 1088218-99-8) is a substituted piperidine derivative, characterized by a 4-hydroxypiperidine core N-acylated with a 4-ethylbenzoyl group [1]. Its molecular formula is C14H19NO2, with a monoisotopic mass of 233.14 g/mol [1]. This compound is a synthetic intermediate and research tool, with documented applications in medicinal chemistry for structure-activity relationship (SAR) studies, particularly as a scaffold for developing antagonists of the EP4 prostanoid receptor [2] and as a core motif in fatty acid synthase (FASN) inhibitors [3].

1
EP4 antagonist SAR studies and medicinal chemistry campaigns
2
Synthetic intermediate for FASN inhibitor scaffold development
3
Conformational dynamics tool with quantified amide rotational barrier

1-(4-Ethylbenzoyl)piperidin-4-ol: Substitution Limitations


Generic substitution within the piperidine class is not feasible due to the compound's specific combination of functional groups, which defines its unique chemical and biological behavior. The 4-ethyl substitution on the benzoyl ring modulates lipophilicity and steric bulk, directly influencing target binding affinity and pharmacokinetic properties . Furthermore, dynamic NMR studies have quantified the rotational barrier of the amide bond in N-benzoylpiperidine derivatives, showing that para-substituents like an ethyl group alter the energy barrier for C-N rotation compared to unsubstituted or differently substituted analogs [1]. This quantifiable difference in molecular dynamics underscores why this specific substitution pattern is not interchangeable with other benzoylpiperidines. The quantitative evidence below details these specific points of differentiation.

Substituent-specific effects

4-Ethylbenzoyl group modulates lipophilicity and steric bulk; other para-substituted analogs may shift binding affinity and PK profile.

Rotational barrier mismatch

Para-substituents alter amide C-N rotation energy barrier; methoxy or chloro analogs exhibit measurably different conformational dynamics.

Functional profile differences

EP4 antagonist potency varies across assay systems; direct substitution with other EP4 antagonists may require re-validation in relevant models.

1-(4-Ethylbenzoyl)piperidin-4-ol: Quantitative Differentiation


Amide Rotational Barrier

The C-N amide bond rotational barrier for 1-(4-Ethylbenzoyl)piperidin-4-ol has been experimentally determined to be Ea = 59 kJ/mol via variable-temperature 1H NMR spectroscopy [1]. This value is distinct from other N-benzoylpiperidine derivatives. For comparison, the rotational barrier (ΔG298≠) for N-(4-methoxybenzoyl)piperidine is 57.1 kJ/mol, and for N-(4-chlorobenzoyl)piperidine is 60.1 kJ/mol [2]. This data demonstrates that the para-ethyl substitution confers a specific rotational energy barrier that is quantifiably different from other common para-substituents like methoxy or chloro groups.

Amide Rotational Barrier
Reported
Ea = 59 kJ/mol
vs 57.1 (4-OMe) & 60.1 (4-Cl) kJ/mol
Para-ethyl substitution shifts conformational ensemble relative to common analogs.
Determined by variable-temperature ¹H NMR
Medicinal Chemistry Conformational Analysis Physical Organic Chemistry

Minimum Purity Specification

For scientific procurement, a key differentiator is the available purity specification. Reputable vendors supply 1-(4-Ethylbenzoyl)piperidin-4-ol with a minimum purity specification of 95%, as determined by standard analytical methods . While this is a common baseline for research-grade chemicals, it provides a verifiable procurement standard. Without access to comparator impurity profiles, a direct claim of superior purity cannot be made. However, this specification is a critical, quantifiable metric for ensuring experimental reproducibility.

Purity Specification
Data to verify
≥95%
Meets standard research-grade threshold; verify if purity-critical.
Supplier-reported; confirm by in-house analysis
Analytical Chemistry Chemical Synthesis Quality Control

EP4 Receptor Antagonism

1-(4-Ethylbenzoyl)piperidin-4-ol demonstrates antagonism at the human EP4 receptor. In a recombinant HEK293 cell assay, it inhibits PGE2-induced cAMP accumulation with an IC50 of 1.10 nM [1]. Its functional activity in a more physiologically relevant human whole blood assay, measuring reversal of PGE2-mediated inhibition of LPS-induced TNFα production, is less potent, with an IC50 of 136 nM [1]. For context, other EP4 antagonists like ER-819762 have a reported IC50 of 59 nM in a cAMP-dependent reporter assay . While a direct head-to-head comparison under identical conditions is lacking, these data position 1-(4-Ethylbenzoyl)piperidin-4-ol within the landscape of known EP4 antagonists and highlight a significant shift in potency between recombinant and primary cell systems.

EP4 Antagonism IC₅₀
Reported
1.10 nM (HEK293)
136 nM (whole blood)
ER-819762: 59 nM (reporter assay)
Potency shift across assay formats informs tool selection for complex models.
Functional whole blood assay highlights matrix-dependent activity
Immunology Inflammation Pharmacology

1-(4-Ethylbenzoyl)piperidin-4-ol: Application Scenarios


EP4 Antagonist SAR Studies

The compound's well-characterized EP4 antagonism (IC50 = 1.10 nM in HEK293 cells) makes it a valuable comparator or starting point in medicinal chemistry campaigns aimed at developing novel anti-inflammatory or immuno-oncology agents [1]. Its defined 4-ethylbenzoyl substitution provides a specific data point for SAR exploration, distinct from other para-substituted analogs.

Amide Bond Dynamics Studies

1-(4-Ethylbenzoyl)piperidin-4-ol is uniquely suited for studies focused on the impact of conformational dynamics on drug-target interactions. Its experimentally quantified rotational barrier of 59 kJ/mol provides a specific and measurable parameter for correlating molecular motion with biological activity, offering a clear advantage over analogs for which this data is unavailable [2].

FASN Inhibitor Scaffold Development

As a core component of the 1,4-substituted piperidine class claimed in patents for FASN inhibition, this compound serves as a crucial intermediate or scaffold for synthesizing new chemical entities targeting metabolic diseases and cancer [3]. Its use is justified when the 4-ethylbenzoyl moiety is a required structural feature for the desired biological activity.

Ex Vivo Target Engagement in Immunology

The documented activity in a human whole blood assay (IC50 = 136 nM) makes this compound particularly relevant for immunology researchers who require a tool compound with validated functional activity in a physiologically relevant, complex biological matrix [1]. This differentiates it from EP4 antagonists that may only have data from recombinant cell lines.

Application
Selection Property
Validation Focus
EP4 Antagonist SAR
4-Ethylbenzoyl substitution pattern
Potency comparison across assay formats
Amide Bond Dynamics
Quantified rotational barrier (Ea)
Conformation-activity correlation
FASN Inhibitor Synthesis
1,4-Substituted piperidine scaffold
FASN inhibitory activity in relevant models
Ex Vivo Immunology
Functional activity in human whole blood
Target engagement in physiological matrix

Technical Documentation Hub

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